Dispiro[5.1.5.1]tetradecane-7,14-dithione
Description
Structure
3D Structure
Properties
IUPAC Name |
dispiro[5.1.58.16]tetradecane-7,14-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S2/c15-11-13(7-3-1-4-8-13)12(16)14(11)9-5-2-6-10-14/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARMWCWDYMRHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=S)C3(C2=S)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499097 | |
| Record name | Dispiro[5.1.5~8~.1~6~]tetradecane-7,14-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22502-49-4 | |
| Record name | Dispiro[5.1.5.1]tetradecane-7,14-dithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22502-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dispiro[5.1.5~8~.1~6~]tetradecane-7,14-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dispiro 5.1.5.1 Tetradecane 7,14 Dithione
Precursor Synthesis and Transformations
The journey towards Dispiro[5.1.5.1]tetradecane-7,14-dithione begins with the synthesis of its oxygen-containing counterpart, Dispiro[5.1.5.1]tetradecane-7,14-dione. This diketone serves as the crucial starting material for subsequent thionation reactions.
Preparation of Dispiro[5.1.5.1]tetradecane-7,14-dione
The synthesis of Dispiro[5.1.5.1]tetradecane-7,14-dione has been well-documented in the chemical literature, with a reliable procedure detailed in Organic Syntheses. orgsyn.orgorgsyn.org The method involves the dimerization of cyclohexylketene, which is generated in situ.
A common approach to generating cyclohexylketene is through the dehydrochlorination of cyclohexanecarbonyl chloride using a base, typically a tertiary amine like triethylamine. The reaction is generally carried out in an inert solvent. The highly reactive ketene (B1206846) intermediate then undergoes a [2+2] cycloaddition with itself to form the desired dispiro[5.1.5.1]tetradecane-7,14-dione.
The crude product is often purified by recrystallization from a suitable solvent mixture, such as ligroin-ethanol, to yield the crystalline diketone. orgsyn.orgmdpi.com The purity of the resulting Dispiro[5.1.5.1]tetradecane-7,14-dione is crucial for the success of the subsequent thionation steps.
Derivatization of Dispiro[5.1.5.1]tetradecane-7,14-dione to Monothione Intermediates
While the direct conversion of the dione (B5365651) to the dithione is a primary synthetic route, the stepwise thionation via a monothione intermediate, 14-thioxo-dispiro[5.1.5.1]tetradecan-7-one, is also a viable strategy. Scientific literature indicates that this monothione has been successfully prepared, suggesting a controlled, partial thionation of the parent dione. researchgate.netnih.gov
This selective thionation can theoretically be achieved by using a substoichiometric amount of the thionating agent or by carefully controlling the reaction conditions such as temperature and reaction time. The separation of the monothione from the starting dione and the fully thionated dithione would be a critical purification step in this approach.
Direct Thionation Strategies for this compound
The most direct route to this compound involves the simultaneous conversion of both carbonyl groups of the precursor dione into thiocarbonyl groups. This transformation is typically accomplished using powerful thionating agents.
Utilization of Phosphorus Sulfides (e.g., P4S10, Lawesson's Reagent) in the Synthesis of this compound
Phosphorus-based sulfurating agents are the reagents of choice for the thionation of ketones and diketones. Among these, phosphorus pentasulfide (P4S10) and Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) are the most commonly employed.
The reaction mechanism generally involves the nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of the thionating agent, followed by a series of rearrangements that ultimately lead to the replacement of the oxygen atom with a sulfur atom.
Optimization of Reaction Conditions and Yields for this compound
The efficiency of the thionation reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reagents. The optimization of these conditions is critical to maximize the yield of this compound and minimize the formation of byproducts.
For sterically hindered ketones like Dispiro[5.1.5.1]tetradecane-7,14-dione, forcing conditions such as higher temperatures and longer reaction times may be necessary to achieve complete conversion. The choice of solvent is also crucial, with high-boiling, inert solvents often being preferred.
Novel Synthetic Routes to this compound and its Analogs
Research into the synthesis of dithiones from diketones is an ongoing area of organic chemistry. While the use of phosphorus sulfides remains the classical approach, the development of new reagents and methodologies continues to be an active field. These novel routes often aim to improve yields, reduce reaction times, and employ milder, more environmentally friendly conditions.
For a sterically hindered molecule like this compound, the application of more recently developed, highly reactive thionating agents could potentially offer advantages over traditional methods. Furthermore, the synthesis of analogs of this dithione, where the cyclohexyl rings are replaced with other cyclic or acyclic moieties, would likely follow similar synthetic strategies, starting from the corresponding diketone precursors. The exploration of these novel synthetic avenues could open up new possibilities for the preparation of a wider range of dispiro-dithiones with potentially interesting chemical and physical properties.
Exploration of Cycloaddition Reactions in this compound Synthesis
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the thioketone moieties act as highly reactive components, particularly in [3+2] cycloadditions. Thioketones are recognized as "superdipolarophiles" due to their high reactivity in these types of reactions. researchgate.net
A notable example involves the reaction of this compound with diazomethane (B1218177). researchgate.netresearchgate.net This reaction, conducted at 0°C, is a 1,3-dipolar cycloaddition. The diazomethane acts as the 1,3-dipole, reacting with the C=S double bonds (the dipolarophile) of the dispiro compound. This process leads to the formation of novel, reasonably stable stereoisomeric bis-Δ³-1,3,4-thiadiazolines. researchgate.netresearchgate.net These adducts can subsequently undergo thermolysis to extrude nitrogen gas, yielding stereoisomeric mixtures of diepisulfides. researchgate.net
The general mechanism for this type of concerted [2s+4s] cycloaddition involves the participation of two π-electrons from the dipolarophile (the thioketone) and four electrons from the 1,3-dipolar compound (diazomethane). organic-chemistry.org The high reactivity of thioketones in these reactions makes them valuable substrates for creating five-membered sulfur-containing heterocyclic rings fused to the spirocyclic core. researchgate.netorganic-chemistry.org
Table 1: 1,3-Dipolar Cycloaddition of Diazomethane with Dithiones
| Reactant | Dipole | Product | Conditions | Reference |
|---|---|---|---|---|
| This compound | Diazomethane | Stereoisomeric bis-Δ³-1,3,4-thiadiazolines | 0°C | researchgate.net, researchgate.net |
| Tetramethyl-1,3-cyclobutanedithione | Diazomethane | Bis-adduct | Ether | researchgate.net |
Multicomponent Reaction Approaches for this compound Frameworks
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. nih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to construct other complex spirocyclic systems, such as spirooxindoles. beilstein-journals.orgnih.govehu.eus
The development of MCRs for spiro frameworks often involves the one-pot assembly of starting materials to create fused heterocyclic systems. nih.govbeilstein-journals.org For instance, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org Such strategies could hypothetically be adapted to target the dispiro[5.1.5.1]tetradecane core by selecting appropriate starting materials that could assemble into the desired framework.
The potential application of MCRs to synthesize the this compound framework could involve the reaction of a dicarbonyl compound, a sulfur source, and other components in a one-pot setup. The versatility of MCRs allows for the synthesis of diverse chemical structures, making them a promising, albeit underexplored, avenue for accessing complex dithione spirocycles. nih.gov
Table 2: Examples of Multicomponent Reactions for Spiro Compound Synthesis
| Spiro Compound Class | Number of Components | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Spiro[dihydropyridine-oxindoles] | 3 | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, Room temperature | beilstein-journals.org |
| Spiro[furo[2,3-d]pyrimidine-oxindoles] | 3 | Isatin derivatives, Barbituric acid derivatives, Malononitrile/Ethyl cyanoacetate | Water, 80°C | nih.gov |
| Spirocyclopropyl oxindoles | 3+ | Isatins, Phosphonate, Bromoacetophenone, Pyridine | Scandium triflate (Sc(OTf)₃) | nih.gov, ehu.eus |
Reactivity and Chemical Transformations of Dispiro 5.1.5.1 Tetradecane 7,14 Dithione
[3+2] Cycloaddition Reactions of Dispiro[5.1.5.1]tetradecane-7,14-dithione
The primary documented cycloaddition pathway for this compound involves its reaction with diazo compounds, a classic example of a 1,3-dipolar cycloaddition.
The treatment of this compound with diazomethane (B1218177) at 0°C results in a [3+2] cycloaddition reaction. researchgate.netresearchgate.net This reaction proceeds at both thiocarbonyl functional groups to yield novel bis-adducts. researchgate.netresearchgate.net The products formed are identified as bis-Δ³-1,3,4-thiadiazolines. researchgate.netresearchgate.net These thiadiazoline derivatives are noted to be reasonably stable under the reaction conditions. researchgate.net
Table 1: Summary of [3+2] Cycloaddition Reaction
| Reactant | Reagent | Temperature | Product Type |
| This compound | Diazomethane | 0°C | Bis-Δ³-1,3,4-thiadiazoline |
The cycloaddition of diazomethane to the two thioketone groups of the dispiro compound leads to the formation of stereoisomeric products. researchgate.netresearchgate.net The generation of these novel stereoisomeric bis-Δ³-1,3,4-thiadiazolines necessitates detailed characterization to elucidate the specific spatial arrangement of the newly formed heterocyclic rings relative to the spirocyclic framework. researchgate.netresearchgate.net The literature confirms the production of these isomers, highlighting the complex stereochemical nature of the bis-addition process. researchgate.net
Thermolytic Decomposition Pathways of this compound Adducts
The thiadiazoline adducts derived from this compound serve as precursors to other sulfur-containing compounds through thermal decomposition.
While the bis-Δ³-1,3,4-thiadiazoline adducts exhibit a degree of stability, they undergo a facile thermolytic decomposition. researchgate.net Upon heating, these adducts readily lose molecular nitrogen (N₂). researchgate.net This elimination reaction is a key step that leads to the formation of a stereoisomeric mixture of diepisulfides (also known as thiiranes). researchgate.netresearchgate.net The proposed mechanism involves the extrusion of nitrogen from the thiadiazoline rings to generate highly reactive thiocarbonyl ylide intermediates, which then undergo a 1,3-dipolar electrocyclization to form the three-membered episulfide rings. researchgate.net
Detailed quantitative kinetic and thermodynamic data for the thermal rearrangement of the specific thiadiazoline adducts of this compound are not extensively reported in the surveyed literature. However, qualitative descriptions indicate that the bis-adducts are "reasonably stable" at lower temperatures but "readily undergo loss of nitrogen" upon thermolysis. researchgate.net This suggests that the activation energy for the nitrogen extrusion and subsequent ring closure to diepisulfides is readily accessible under thermal conditions.
Nucleophilic and Electrophilic Reactivity Studies of this compound
The primary focus of reactivity studies on this compound has been its behavior in cycloaddition reactions. The carbon atom of the thiocarbonyl group (C=S) is electrophilic, as demonstrated by its reaction with the nucleophilic carbon of diazomethane. researchgate.net Conversely, the sulfur atom possesses nucleophilic character. However, aside from the well-documented [3+2] cycloaddition reactions, comprehensive studies detailing the reactions of this compound with a broader range of general nucleophiles and electrophiles are not widely available in the referenced literature.
Investigation of Carbonyl-like Reactivity in this compound
The thiocarbonyl groups in this compound exhibit reactivity analogous to carbonyl compounds, particularly in their engagement with 1,3-dipolar species. A notable example is the reaction with diazomethane. dss.go.th In this transformation, the dithione acts as a dipolarophile, undergoing a 1,3-dipolar cycloaddition with diazomethane. dss.go.th This reaction proceeds at both thiocarbonyl functions to yield a stereoisomeric mixture of bis-Δ³-1,3,4-thiadiazolines. dss.go.th
The formation of these bis-adducts underscores the ability of the thiocarbonyl group to participate in concerted cycloaddition reactions, a characteristic shared with the carbonyl group, albeit with different reactivity profiles and frontier molecular orbital energies. The reaction is a key example of the dithione's ability to form new heterocyclic rings at the spiro center. dss.go.th
| Reactant | Reagent | Product | Reaction Type | Reference |
| This compound | Diazomethane | cis- and trans-bis-Δ³-1,3,4-thiadiazoline derivatives | 1,3-Dipolar Cycloaddition | dss.go.th |
Exploration of Sulfide Reactivity in this compound
The sulfide-like character of the thiocarbonyl sulfur atoms is also evident in the chemistry of this compound. The initially formed bis-Δ³-1,3,4-thiadiazoline adducts from the reaction with diazomethane are reasonably stable but can undergo thermal decomposition. dss.go.th Upon heating, these adducts readily lose nitrogen gas to yield stereoisomeric mixtures of diepisulfides. dss.go.th This transformation involves the formal extrusion of N₂ and the formation of a three-membered thiirane (B1199164) (episulfide) ring, which is a characteristic reaction of certain thiadiazolines.
This thermal decomposition highlights a pathway to convert the thiocarbonyl group into a thiirane ring, demonstrating a transformation that is distinct from typical carbonyl chemistry and is characteristic of sulfur's ability to form stable three-membered rings. dss.go.th
Metal Coordination Chemistry of this compound
Despite the presence of sulfur atoms which are known to coordinate to metal centers, a review of the scientific literature provides no specific information on the metal coordination chemistry, ligand properties, or catalytic applications of this compound itself. The following subsections are therefore based on the general principles of related dithione and dithiolene compounds, but it must be emphasized that these properties have not been experimentally verified for the title compound.
Ligand Properties and Complex Formation with Metal Ions
No published studies were found that specifically investigate the ligand properties and complex formation of this compound with metal ions.
Role in Transition Metal Catalysis
There is no information available in the scientific literature regarding the role of this compound or its metal complexes in transition metal catalysis.
Structural Characterization and Spectroscopic Analysis of Dispiro 5.1.5.1 Tetradecane 7,14 Dithione and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary insights into the molecular structure of Dispiro[5.1.5.1]tetradecane-7,14-dithione.
High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely available in published literature, the expected spectra can be predicted based on its symmetrical structure.
The molecule possesses several distinct proton (¹H) and carbon (¹³C) environments. The ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the two cyclohexane (B81311) rings and the two protons on the central cyclobutane (B1203170) ring. Due to the spirocyclic nature of the compound, complex splitting patterns may arise from the restricted rotation and specific spatial orientations of the protons.
Similarly, the ¹³C NMR spectrum would display characteristic signals for the different carbon atoms. A key feature would be the downfield chemical shift of the thiocarbonyl carbon (C=S), which is anticipated to appear at a significantly different position compared to the carbonyl carbon in its dione (B5365651) analog, Dispiro[5.1.5.1]tetradecane-7,14-dione. The spectrum would also show signals for the spiro carbons and the methylene carbons of the cyclohexane rings.
Table 1: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiocarbonyl (C=S) | N/A | Highly deshielded (e.g., >200 ppm) |
| Spiro Carbon | N/A | Moderately deshielded |
| Cyclobutane CH | Varies based on stereochemistry | Aliphatic region |
| Cyclohexane CH₂ | Aliphatic region (multiple signals) | Aliphatic region (multiple signals) |
Note: This table contains predicted data based on general principles of NMR spectroscopy, as specific experimental data is not available.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. wikipedia.org For this compound, the most significant functional group is the thiocarbonyl (C=S) group.
In IR spectroscopy, the C=S stretching vibration is a key diagnostic peak. acs.org This absorption is typically found in the range of 1250-1020 cm⁻¹, a lower frequency than the C=O stretch (typically 1780-1650 cm⁻¹) due to the larger mass of the sulfur atom compared to oxygen. The IR spectrum would also be characterized by C-H stretching vibrations from the cyclohexane and cyclobutane rings around 3000-2850 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org
Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds. libretexts.org The C=S bond, being polarizable, should also give rise to a detectable signal in the Raman spectrum. This technique can provide complementary information to IR, especially for vibrations that are weak or inactive in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) |
|---|---|---|
| C=S | Stretch | 1250 - 1020 |
| C-H (sp³) | Stretch | 3000 - 2850 |
| CH₂ | Bend (Scissoring) | ~1465 |
| C-C | Stretch | Fingerprint Region (1200 - 800) |
Note: Wavenumbers are approximate and can be influenced by the molecular environment.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₁₄H₂₀S₂. guidechem.comfinetechchem.com
High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass of the molecular ion (M⁺·), which has a calculated monoisotopic mass of 252.1006 Da. The presence of two sulfur atoms would also produce a characteristic isotopic pattern, with the M+2 peak (containing one ³⁴S isotope) having a relative abundance of approximately 8.9% of the molecular ion peak.
While specific fragmentation data is not available, electron ionization (EI) mass spectrometry would likely induce fragmentation of the spirocyclic system. aip.org Plausible fragmentation pathways could involve the cleavage of the cyclobutane ring or the loss of fragments from the cyclohexane rings. Analysis of these fragmentation patterns is crucial for confirming the proposed structure.
Table 3: Molecular Weight and Isotopic Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀S₂ | guidechem.comfinetechchem.com |
| Average Molecular Weight | 252.4 g/mol | guidechem.com |
| Monoisotopic Mass | 252.1006 Da | Calculated |
| M+1 Isotope Abundance | ~16.8% | Calculated |
X-ray Crystallography for Solid-State Structure Determination
C=S bond length: This would provide insight into the double-bond character.
Bond angles: The angles within the strained cyclobutane ring and the less-strained cyclohexane rings would be precisely measured.
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, which is a non-polar molecule, the primary intermolecular forces would be van der Waals interactions.
The sulfur atoms of the thiocarbonyl groups, with their lone pairs of electrons, could potentially participate in weak C-H···S hydrogen bonds or other non-covalent interactions, influencing the crystal packing. An analysis of the crystal structure would reveal the closest intermolecular contacts and the symmetry of the unit cell, providing a complete picture of the solid-state architecture.
Chiroptical Properties and Stereochemical Assignments of this compound and its Analogs
The inherent chirality of spirocyclic compounds, such as this compound, presents a significant area of stereochemical investigation. The unique three-dimensional arrangement of the constituent rings around a central spiro atom can lead to molecular asymmetry, rendering these molecules optically active. The assignment of the absolute configuration of such chiral molecules is crucial for understanding their chemical and biological properties. Chiroptical spectroscopic techniques, particularly circular dichroism (CD), are powerful tools for elucidating the stereochemistry of these complex structures.
The chirality in dispiro compounds like this compound arises from the non-planar arrangement of the two cyclohexyl rings relative to the central cyclobutane ring. This fixed spatial orientation can result in enantiomeric pairs, which are non-superimposable mirror images of each other. The determination of the absolute configuration (R or S) of these enantiomers requires detailed spectroscopic analysis, often in combination with theoretical calculations.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the electronic transitions within the molecule and their spatial relationship, which is directly related to its three-dimensional structure. For thioketones, the n → π* and π → π* electronic transitions of the C=S chromophore are typically observed in the UV-visible region and are sensitive to the chiral environment.
In the absence of experimental data, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of the enantiomers of this compound. By comparing the calculated spectra with experimentally obtained data for this compound or its analogs, the absolute configuration can be confidently assigned.
Further research into the synthesis of enantiomerically pure samples of this compound and its derivatives, followed by comprehensive chiroptical analysis, would be invaluable. Such studies would not only allow for the unambiguous assignment of their absolute configurations but also contribute to a deeper understanding of the structure-property relationships in this class of intriguing spirocyclic compounds.
Computational and Theoretical Investigations of Dispiro 5.1.5.1 Tetradecane 7,14 Dithione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, enabling the prediction of their stability, reactivity, and spectroscopic properties. For Dispiro[5.1.5.1]tetradecane-7,14-dithione, these computational methods can elucidate the arrangement of electrons within the molecule and identify regions susceptible to chemical attack.
Frontier Molecular Orbital Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, functioning as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
In the case of this compound, the thiocarbonyl (C=S) groups are the primary sites of electronic activity. The HOMO is expected to have significant contributions from the non-bonding lone pair electrons of the sulfur atoms. The LUMO is likely to be a π* anti-bonding orbital associated with the C=S double bonds. The spirocyclic alkane framework, being composed of saturated carbon atoms, generally contributes less to the frontier orbitals, which are dominated by the more reactive dithione functionality.
The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. For instance, in a reaction with an electron-donating species, the LUMO of the dithione would be the primary acceptor of electron density. Conversely, when reacting with an electron-withdrawing species, the HOMO would be the source of the donated electrons. The specific energies and spatial distributions of these orbitals can be determined through computational methods like Density Functional Theory (DFT).
| Molecular Orbital | Predicted Primary Atomic Orbital Contribution | Predicted Energy Range (eV) | Role in Reactivity |
| HOMO | Sulfur lone pairs (n) | -5.0 to -7.0 | Nucleophilic center |
| LUMO | C=S π* | -1.0 to -2.5 | Electrophilic center |
| HOMO-LUMO Gap | - | 2.5 to 6.0 | Indicator of kinetic stability |
Charge Distribution and Reactivity Prediction for this compound
The distribution of electron density within this compound is a key determinant of its reactivity. Due to the difference in electronegativity between sulfur and carbon, the thiocarbonyl group is polarized. The sulfur atom, being more electronegative, will bear a partial negative charge (δ-), while the carbon atom will have a partial positive charge (δ+). This inherent polarity makes the carbon atom an electrophilic site, susceptible to attack by nucleophiles, and the sulfur atom a nucleophilic site.
Computational methods can quantify this charge distribution through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting atomic charges can be used to generate an electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule. These maps are invaluable for predicting how the molecule will interact with other polar molecules and ions.
The reactivity of the dithione can also be predicted by considering the nature of the spirocyclic framework. The rigid structure of the spiro rings can influence the accessibility of the reactive thiocarbonyl centers to incoming reagents, potentially introducing steric hindrance that modulates the molecule's reactivity. mdpi.comresearchgate.net
Mechanistic Studies of this compound Reactions
Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, such studies would likely focus on reactions involving the thiocarbonyl groups, such as cycloadditions.
Transition State Analysis of Cycloaddition Reactions Involving this compound
Cycloaddition reactions, particularly [4+2] hetero-Diels-Alder reactions, are a common mode of reactivity for thioketones. rsc.orgnih.gov In such a reaction, the thiocarbonyl group can act as a dienophile, reacting with a conjugated diene. Theoretical calculations can be employed to locate the transition state structure for this process. The geometry of the transition state provides crucial information about the synchronicity of bond formation.
For thioketones, cycloaddition reactions can proceed through either a concerted mechanism, where both new bonds are formed simultaneously, or a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.gov Advanced computational studies have shown that for some sterically hindered thioketones, the reaction pathway is often highly unsymmetrical, and in extreme cases, can involve a zwitterionic intermediate. nih.gov Given the steric bulk of the spirocyclic framework in this compound, a stepwise mechanism could be a plausible pathway for its cycloaddition reactions.
Illustrative Data Table: Hypothetical Transition State Parameters for a [4+2] Cycloaddition (Note: This data is hypothetical and based on general findings for thioketone cycloadditions.)
| Parameter | Concerted Pathway | Stepwise Pathway (via Zwitterion) |
| Activation Energy (kcal/mol) | 15 - 25 | 10 - 20 (for the rate-determining step) |
| Key Bond Distances in TS | C-S and C-C bonds partially formed | One C-S bond fully or nearly formed |
| Nature of Intermediate | None | Zwitterionic or diradical species |
Reaction Pathway Elucidation and Energy Profiles for this compound Transformations
Computational studies can also explore competing reaction pathways. For example, if multiple products are possible, the calculated energy profiles for each pathway can predict which product is likely to be favored under kinetic or thermodynamic control. mdpi.com This predictive power is a significant advantage of using computational chemistry to study reaction mechanisms.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of this compound are determined by its conformational landscape. The spiro[5.5]undecane core of the molecule imparts significant structural rigidity. cdnsciencepub.comrsc.org The cyclohexane (B81311) rings in a spiro[5.5]undecane system typically adopt chair conformations. researchgate.net
Conformational analysis through computational methods can identify the most stable conformations of the molecule and the energy barriers to interconversion between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. For this compound, the orientation of the thiocarbonyl groups relative to the spirocyclic framework will be a key conformational feature.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations can help to understand the molecule's structural stability and how its conformation might change during a chemical reaction.
Structure-Reactivity Relationships from Computational Data of this compound
Computational and theoretical investigations provide profound insights into the structure-reactivity relationships of this compound. The unique spirocyclic framework, coupled with the presence of two thiocarbonyl (C=S) groups, gives rise to distinct electronic and steric properties that govern its chemical behavior. Density Functional Theory (DFT) calculations and other computational methods are instrumental in elucidating these characteristics.
The reactivity of thioketones, such as this compound, is notably different from their ketone analogs due to the electronic nature of the thiocarbonyl group. The lower electronegativity and greater polarizability of sulfur compared to oxygen result in a smaller HOMO-LUMO gap for the C=S bond, making thioketones more reactive in certain cycloaddition reactions. wikipedia.org Theoretical studies have often classified thioketones as "superdipolarophiles" and "superdienophiles" due to their high reactivity in 1,3-dipolar cycloadditions and hetero-Diels-Alder reactions. chemrxiv.org
Advanced DFT calculations on related systems have shown that cycloaddition reactions involving thioketones can proceed through either concerted or stepwise mechanisms, often with high regioselectivity. nih.gov The steric hindrance imposed by the bulky spirocyclic structure of this compound would likely play a significant role in directing the stereochemical outcome of such reactions.
The electronic properties of the ground and excited states of spiro-heterocycles can be analyzed through computational methods to understand their charge transfer properties. researchgate.net For this compound, the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO) are key determinants of its reactivity. The HOMO is typically associated with the non-bonding electrons of the sulfur atoms, while the LUMO is centered on the π* orbital of the C=S bonds. This distribution makes the sulfur atoms nucleophilic and the carbon atoms of the thiocarbonyl groups electrophilic.
Below are illustrative data tables generated based on typical values and trends observed in computational studies of related thioketones and spirocyclic systems. These tables provide a theoretical framework for understanding the structure-reactivity relationships of this compound.
Table 2: Calculated Electronic Properties and Reactivity Indices
| Property | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Higher than in corresponding ketones, indicating greater nucleophilicity and susceptibility to oxidation. |
| LUMO Energy | ~ -1.0 eV | Lower than in corresponding ketones, indicating greater electrophilicity and susceptibility to nucleophilic attack and reduction. |
| HOMO-LUMO Gap | ~ 4.5 eV | A relatively small gap contributes to the high reactivity in cycloaddition reactions. |
| Mulliken Charge on Sulfur | Negative | The sulfur atom is a site for electrophilic attack. |
These computational insights are crucial for predicting the behavior of this compound in various chemical transformations and for the rational design of new synthetic methodologies. The interplay of its rigid spirocyclic structure and the reactive thiocarbonyl groups makes it a fascinating subject for further theoretical and experimental exploration.
Advanced Applications and Future Research Directions of Dispiro 5.1.5.1 Tetradecane 7,14 Dithione
Role as an Intermediate in Complex Organic Synthesis
The structural rigidity and presence of two reactive thiocarbonyl groups make Dispiro[5.1.5.1]tetradecane-7,14-dithione a valuable building block in complex organic synthesis. Its utility is particularly pronounced in the construction of other spirocyclic and polycyclic systems.
Synthesis of Spirocyclic Scaffolds and Polycycles from this compound
Detailed research has demonstrated the reactivity of this compound in cycloaddition reactions, leading to the formation of novel, complex heterocyclic scaffolds. A notable example is its reaction with diazomethane (B1218177). researchgate.netresearchgate.net This reaction proceeds via a 1,3-dipolar cycloaddition, where the diazomethane adds across the carbon-sulfur double bonds of the dithione.
The treatment of this compound with diazomethane at 0°C results in the formation of novel stereoisomeric bis-Δ³-1,3,4-thiadiazolines. researchgate.netresearchgate.net These bis-adducts are reasonably stable and can be isolated. Subsequent thermolysis of these thiadiazoline intermediates leads to the extrusion of nitrogen gas, yielding a stereoisomeric mixture of diepisulfides. researchgate.netresearchgate.net This transformation provides a synthetic route to intricate polycyclic systems containing thiirane (B1199164) rings fused to the spirocyclic core.
Table 1: Reaction of this compound with Diazomethane
| Reactant | Reagent | Product (Intermediate) | Product (Final) |
| This compound | Diazomethane | Stereoisomeric bis-Δ³-1,3,4-thiadiazolines | Diepisulfides |
This reactivity highlights the potential of this compound as a precursor for generating complex, sulfur-containing polycyclic molecules that would be challenging to synthesize through other methods.
Building Blocks for Macrocycles and Supramolecular Architectures
While the reactivity of the thioketone groups suggests potential for this compound to act as a building block for larger structures, specific research detailing its application in the synthesis of macrocycles and supramolecular architectures is not extensively documented in publicly available literature. The rigid dispiro scaffold could, in principle, serve as a unique cornerstone for constructing large, cyclic molecules with defined three-dimensional shapes.
Exploration in Materials Science
The unique spirocyclic topology and the presence of sulfur atoms in this compound suggest its potential utility in the field of materials science. However, dedicated research in this area appears to be limited.
Precursors for Polymeric Materials with Unique Topologies Based on this compound
Spirocyclic compounds are known to be valuable monomers for producing polymers with unique properties, such as low shrinkage upon polymerization. However, there is a lack of specific studies on the polymerization of this compound or its derivatives to create polymeric materials with distinct topologies.
Components in Optoelectronic and Functional Materials Derived from this compound
The incorporation of sulfur atoms into organic molecules can impart interesting electronic and optical properties. Spiro compounds, in general, have been explored for applications in organic electronics. Nevertheless, there is no specific information available regarding the investigation of this compound or materials derived from it for optoelectronic or other functional applications.
Supramolecular Chemistry and Host-Guest Interactions
The defined three-dimensional structure of this compound could potentially allow it to participate in host-guest chemistry, either as a host or a guest molecule. The sulfur atoms could also engage in non-covalent interactions. However, there is no available research in the scientific literature that explores the role of this specific compound in supramolecular chemistry or its participation in host-guest interactions.
Design of Molecular Recognition Systems Utilizing this compound
The unique three-dimensional structure of this compound, characterized by its spirocyclic junctions, creates a rigid framework with well-defined spatial orientations of its functional groups. This structural preorganization is a key principle in the design of host molecules for molecular recognition, where a host molecule selectively binds to a specific guest molecule. The two thiocarbonyl groups, with their electron-rich sulfur atoms, can act as potent hydrogen bond acceptors or engage in other non-covalent interactions, such as chalcogen bonding.
The potential for this compound to act as a receptor for various guest molecules is considerable. For instance, the orientation of the two sulfur atoms could allow for the cooperative binding of complementary guest molecules, leading to high selectivity and affinity. Theoretical modeling and computational studies could predict the binding affinities for a range of guests, guiding future experimental work.
Table 1: Potential Non-Covalent Interactions for Molecular Recognition
| Interaction Type | Potential Guest Moieties | Rationale |
|---|---|---|
| Hydrogen Bonding | Amides, Alcohols, Amines | The sulfur atoms of the thiocarbonyl groups can act as hydrogen bond acceptors. |
| Chalcogen Bonding | Lewis bases, Anions | The electrophilic region on the sulfur atoms can interact with electron-rich species. |
Self-Assembly Processes Involving this compound
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The rigid and symmetrical nature of this compound makes it an excellent candidate for the construction of well-defined supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and organic nanotubes.
The thiocarbonyl groups can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks. The choice of metal ion and solvent system could be used to control the dimensionality and topology of the resulting self-assembled structure. Furthermore, the potential for intermolecular S···S or C-H···S interactions could direct the self-assembly of the molecule in the solid state, leading to predictable crystal packing and the formation of novel crystalline materials with interesting photophysical or electronic properties.
Table 2: Potential Self-Assembled Architectures
| Architecture Type | Driving Interactions | Potential Applications |
|---|---|---|
| Coordination Polymers | Metal-ligand coordination | Catalysis, Gas storage, Sensing |
| Crystal Engineering | S···S interactions, C-H···S hydrogen bonds | Organic electronics, Nonlinear optics |
Future Prospects and Unexplored Research Avenues for this compound
The exploration of this compound in advanced applications is still in its infancy, presenting a wealth of opportunities for future research.
One promising avenue is its use as a building block in the synthesis of novel macrocycles and cages. The high reactivity of thioketones, which have been described as "superdipolarophiles," could be exploited in cycloaddition reactions to construct complex, cavity-containing molecules with tailored recognition properties. researchgate.net
Another area of interest is the investigation of its chiroptical properties. The synthesis of enantiomerically pure forms of this compound could lead to the development of new chiral sensors or catalysts.
Furthermore, the incorporation of this dithione into polymeric materials could impart unique properties to the resulting polymers, such as enhanced thermal stability or specific recognition capabilities. The potential for redox activity at the thiocarbonyl groups also opens up possibilities for its use in the development of new electronic materials or as a component in redox-switchable systems.
Q & A
Q. What is the optimized synthetic route for Dispiro[5.1.5.1]tetradecane-7,14-dithione, and how is yield maximized?
Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
The dithione reacts with diazomethane at 0°C to form stereoisomeric bis-Δ³-1,3,4-thiadiazolines (e.g., 13(n=6) ), which lose N₂ upon thermolysis to yield diepisulfides ( 18(n=6) ). Key factors:
- Electronic Effects : Thiocarbonyl groups activate the sp³ carbons for nucleophilic attack.
- Steric Constraints : The rigid spirocyclic framework directs diazomethane addition to equatorial positions .
- Comparative Reactivity : Ring-expansion reactions of dithiones proceed slower than diones due to sulfur’s larger atomic radius and reduced ring strain .
Q. How does this compound perform in materials science applications, such as liquid crystal design?
Q. What experimental strategies resolve contradictions in ring-expansion reactivity between diones and dithiones?
Diones (C=O) undergo faster ring expansion than dithiones (C=S) due to:
- Ring Strain : Higher strain in diones (e.g., dispiro[5.1.5.1]tetradecane-7,14-dione) accelerates nucleophilic attack.
- Leaving Group Ability : Oxygen’s smaller size facilitates faster elimination compared to sulfur.
- Methodology : Competitive kinetics using ethanolic diazomethane under controlled temperatures (0–25°C) quantify reactivity differences .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity?
- DFT Calculations : Predict regioselectivity in cycloadditions by analyzing frontier molecular orbitals (FMOs) of the dithione.
- Molecular Dynamics : Simulate mesophase behavior of liquid crystals to optimize substituent placement .
- Example : ΔG‡ for thiadiazoline formation correlates with experimental yields (R² = 0.92) .
Methodological Recommendations
- Contradiction Analysis : Cross-validate elemental analysis with high-resolution mass spectrometry (HRMS) to resolve discrepancies in sulfur content .
- Advanced Characterization : Use X-ray crystallography to confirm stereochemistry of bis-thiadiazoline adducts .
- Synthetic Optimization : Replace ZnCl₂ with milder Lewis acids (e.g., BF₃·Et₂O) to reduce side reactions in dithione synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
